N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications in various fields. This compound features a thiadiazole ring, an indole moiety, and a pyrrolidine carboxamide group, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the individual building blocks. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The indole moiety is often prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The final step involves the coupling of these building blocks with a pyrrolidine carboxamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The thiadiazole ring can be reduced using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiadiazole sulfur.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxylic acid derivatives, while reduction of the thiadiazole ring may produce thiadiazoline derivatives .
Scientific Research Applications
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent and a modulator of biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]octanamide: Similar indole moiety but different side chains.
N-{2-[5-(Benzyloxy)-1H-indol-3-yl]ethyl}acetamide: Similar indole moiety with a benzyloxy group.
Uniqueness
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a thiadiazole ring, an indole moiety, and a pyrrolidine carboxamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C23H29N5O2S |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H29N5O2S/c1-14-5-6-18-17(9-14)15(12-24-18)7-8-28-13-16(10-20(28)29)21(30)25-22-27-26-19(31-22)11-23(2,3)4/h5-6,9,12,16,24H,7-8,10-11,13H2,1-4H3,(H,25,27,30) |
InChI Key |
NLPZPRZGAHPSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)NC4=NN=C(S4)CC(C)(C)C |
Origin of Product |
United States |
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